molecular formula C12H12N2O2 B13982655 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid

1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13982655
M. Wt: 216.24 g/mol
InChI Key: KZJVKLHXKVDFBL-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and a 4-methylphenyl group at position 4, with a carboxylic acid functional group at position 3. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole ring.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group at position 1.

    1-Methyl-4-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

The uniqueness of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-14(2)13-11(10)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

KZJVKLHXKVDFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2C(=O)O)C

Origin of Product

United States

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